ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
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Description
ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology
A notable application of thiophene derivatives is in the development of efficient synthetic methodologies. For instance, the one-pot, three-component synthesis approach for generating benzodiazepine derivatives showcases the utility of thiophene compounds in synthesizing complex molecules. This method offers advantages such as convenient operation, excellent yields, and environmental friendliness, highlighting the compound's role in facilitating green chemistry practices (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial Activity
Thiophene derivatives also exhibit significant antimicrobial properties. Research into lignan conjugates via cyclopropanation reveals that certain thiophene compounds demonstrate excellent antibacterial and antifungal activities. This suggests their potential as lead compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (K. Raghavendra et al., 2016).
Antiproliferative Activity
Furthermore, thiophene derivatives have been found to possess antiproliferative activity against various cancer cell lines. A study on novel thiophene and thienopyrimidine derivatives revealed that some compounds exerted remarkable activity against breast and colon cancer cell lines, suggesting their potential in cancer therapy (M. Ghorab et al., 2013). Another study highlighted the tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, showing pronounced anti-proliferative activity in specific tumor cell types, indicating a promising avenue for the development of targeted cancer treatments (Joice Thomas et al., 2017).
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-5-13-7-9-14(10-8-13)15-11-24-18(20-17(21)12(3)4)16(15)19(22)23-6-2/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDAVGVRZFFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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